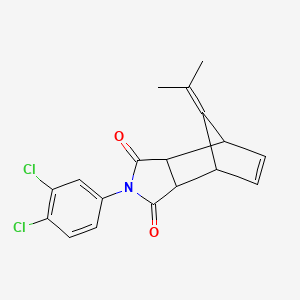![molecular formula C20H27BrN2O3 B11104004 Ethyl 6-bromo-5-methoxy-1-methyl-2-[(4-methylpiperidin-1-yl)methyl]indole-3-carboxylate](/img/structure/B11104004.png)
Ethyl 6-bromo-5-methoxy-1-methyl-2-[(4-methylpiperidin-1-yl)methyl]indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 6-BROMO-5-METHOXY-1-METHYL-2-[(4-METHYLPIPERIDINO)METHYL]-1H-INDOLE-3-CARBOXYLATE is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology . This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, and a piperidine moiety, making it a valuable molecule for various scientific research applications.
Preparation Methods
The synthesis of ETHYL 6-BROMO-5-METHOXY-1-METHYL-2-[(4-METHYLPIPERIDINO)METHYL]-1H-INDOLE-3-CARBOXYLATE involves several steps. One common method is the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the tricyclic indole . This intermediate can then undergo further reactions to introduce the bromine, methoxy, and piperidine groups. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
ETHYL 6-BROMO-5-METHOXY-1-METHYL-2-[(4-METHYLPIPERIDINO)METHYL]-1H-INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form different functional groups or reduction to remove specific groups.
Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, forming various derivatives.
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 6-BROMO-5-METHOXY-1-METHYL-2-[(4-METHYLPIPERIDINO)METHYL]-1H-INDOLE-3-CARBOXYLATE has numerous scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 6-BROMO-5-METHOXY-1-METHYL-2-[(4-METHYLPIPERIDINO)METHYL]-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological molecules, influencing cellular processes. The bromine and methoxy groups may enhance its binding affinity and specificity for certain targets, leading to its observed biological effects .
Comparison with Similar Compounds
ETHYL 6-BROMO-5-METHOXY-1-METHYL-2-[(4-METHYLPIPERIDINO)METHYL]-1H-INDOLE-3-CARBOXYLATE can be compared with other indole derivatives, such as:
ETHYL 6-BROMO-2-(BROMOMETHYL)-5-METHOXY-1-METHYL-1H-INDOLE-3-CARBOXYLATE: Similar structure but with an additional bromomethyl group.
1-BROMO-2-(2-METHOXYETHOXY)ETHANE: Contains a bromine and methoxy group but lacks the indole ring.
The uniqueness of ETHYL 6-BROMO-5-METHOXY-1-METHYL-2-[(4-METHYLPIPERIDINO)METHYL]-1H-INDOLE-3-CARBOXYLATE lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C20H27BrN2O3 |
|---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
ethyl 6-bromo-5-methoxy-1-methyl-2-[(4-methylpiperidin-1-yl)methyl]indole-3-carboxylate |
InChI |
InChI=1S/C20H27BrN2O3/c1-5-26-20(24)19-14-10-18(25-4)15(21)11-16(14)22(3)17(19)12-23-8-6-13(2)7-9-23/h10-11,13H,5-9,12H2,1-4H3 |
InChI Key |
WPYHVBPAZAIVNR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C)CN3CCC(CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


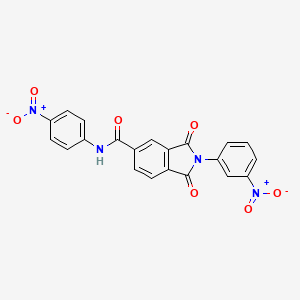
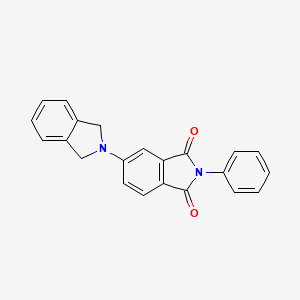
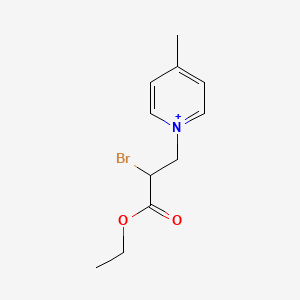
![2-[(4,6-Bis{[2-(3-nitroanilino)-2-oxoethyl]sulfanyl}-1,3,5-triazin-2-YL)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B11103933.png)
![4-{2-[(2Z)-4-(biphenyl-4-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethyl}benzenesulfonamide](/img/structure/B11103935.png)
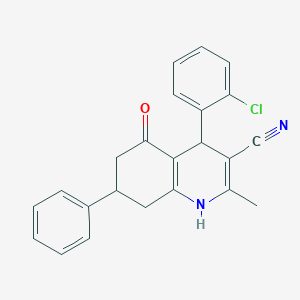
![1-methyl-2-{[(2-methylphenyl)amino]methyl}-1H-indole-3-carbonitrile](/img/structure/B11103953.png)
![4,4'-sulfonylbis(2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}phenol)](/img/structure/B11103970.png)
![4-amino-N'-{(E)-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11103975.png)
![4-(pentyloxy)-N-{(E)-[5-(pyridin-2-ylsulfanyl)furan-2-yl]methylidene}aniline](/img/structure/B11103983.png)
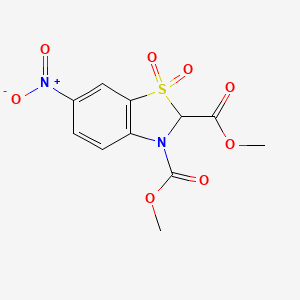
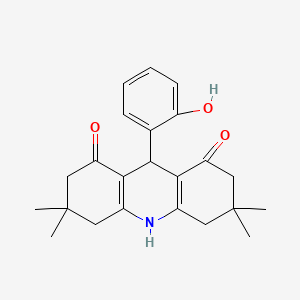
![2-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-bromobenzoate](/img/structure/B11104009.png)
